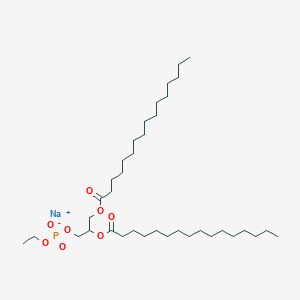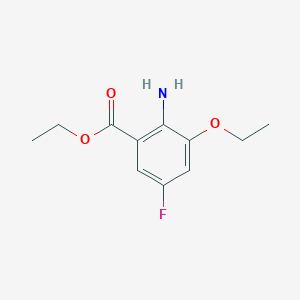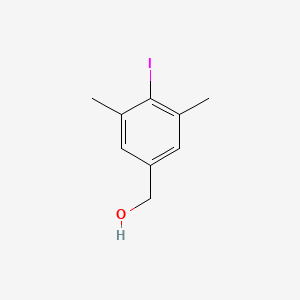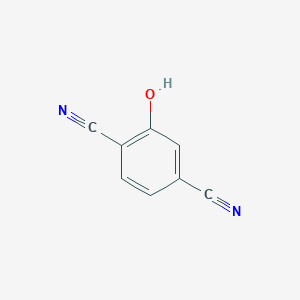
8-Bromo-2,3-dimethyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,3-dimethylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3-dimethylquinazolin-4-one typically involves the reaction of 2,3-dimethylquinazolin-4-one with a brominating agent. One common method is the bromination of 2,3-dimethylquinazolin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 8-bromo-2,3-dimethylquinazolin-4-one may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered in industrial production to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
8-Bromo-2,3-dimethylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dimethylquinazolin-4-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinones depending on the nucleophile used.
Oxidation Reactions: Oxidized quinazoline derivatives.
Reduction Reactions: 2,3-Dimethylquinazolin-4-one.
科学的研究の応用
8-Bromo-2,3-dimethylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-bromo-2,3-dimethylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 6-Bromo-2-(4-pyridyl)-quinazolin-4-one
- 8-Bromo dihydroquinolin-2-one
Uniqueness
8-Bromo-2,3-dimethylquinazolin-4-one is unique due to the presence of both bromine and two methyl groups on the quinazolinone core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological activities compared to other similar compounds.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
8-bromo-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-7(10(14)13(6)2)4-3-5-8(9)11/h3-5H,1-2H3 |
InChIキー |
PVOPHRFBUSBIQK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2Br)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)





